molecular formula C8H6F10 B14685146 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane CAS No. 29917-43-9

1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane

Cat. No.: B14685146
CAS No.: 29917-43-9
M. Wt: 292.12 g/mol
InChI Key: VLDUFRVSJHNFSP-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is a fluorinated cyclohexane derivative. This compound is characterized by the presence of ten fluorine atoms and two methyl groups attached to the cyclohexane ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane typically involves the fluorination of a suitable cyclohexane precursor. One common method is the direct fluorination of 4,6-dimethylcyclohexane using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated cyclohexanones or cyclohexanols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of fluorinated ethers or amines.

    Reduction: Partially fluorinated cyclohexanes.

    Oxidation: Fluorinated cyclohexanones or cyclohexanols.

Scientific Research Applications

1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its unique properties.

    Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is primarily influenced by its high fluorine content. The fluorine atoms create a highly electronegative environment, which can affect the compound’s reactivity and interactions with other molecules. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5-Decafluoropentane: A fluorinated pentane derivative with similar high fluorine content.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with ten fluorine atoms.

Uniqueness

1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is unique due to its cyclohexane ring structure combined with high fluorination and the presence of two methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

29917-43-9

Molecular Formula

C8H6F10

Molecular Weight

292.12 g/mol

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-dimethylcyclohexane

InChI

InChI=1S/C8H6F10/c1-3(9)5(11,12)4(2,10)7(15,16)8(17,18)6(3,13)14/h1-2H3

InChI Key

VLDUFRVSJHNFSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)F

Origin of Product

United States

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